
3-(Diisopropoxyphosphinyloxy)-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diisopropoxyphosphinyloxy)-pyridine is an organophosphorus compound that features a pyridine ring substituted with a diisopropoxyphosphinyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diisopropoxyphosphinyloxy)-pyridine typically involves the reaction of pyridine with diisopropyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diisopropoxyphosphinyloxy)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyloxy group to a phosphine group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
3-(Diisopropoxyphosphinyloxy)-pyridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be used in biochemical studies to investigate the role of phosphorus in biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Diisopropoxyphosphinyloxy)-pyridine involves its interaction with molecular targets through its phosphinyloxy group. This group can participate in various chemical reactions, such as forming covalent bonds with nucleophiles. The pathways involved depend on the specific application and the nature of the molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Diethoxyphosphinyloxy)-pyridine: Similar structure but with ethoxy groups instead of isopropoxy groups.
3-(Dimethoxyphosphinyloxy)-pyridine: Contains methoxy groups instead of isopropoxy groups.
Uniqueness
3-(Diisopropoxyphosphinyloxy)-pyridine is unique due to the presence of isopropoxy groups, which can influence its reactivity and physical properties compared to its analogs. This uniqueness can be leveraged in specific applications where the steric and electronic effects of the isopropoxy groups are advantageous.
Propriétés
Numéro CAS |
78218-73-2 |
|---|---|
Formule moléculaire |
C11H18NO4P |
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
dipropan-2-yl pyridin-3-yl phosphate |
InChI |
InChI=1S/C11H18NO4P/c1-9(2)14-17(13,15-10(3)4)16-11-6-5-7-12-8-11/h5-10H,1-4H3 |
Clé InChI |
ACKRFIVKCUEHFW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(OC1=CN=CC=C1)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


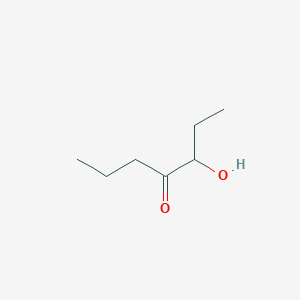

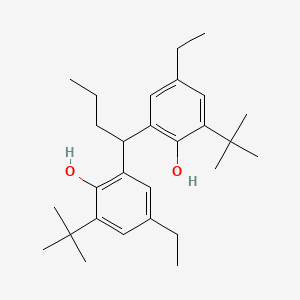
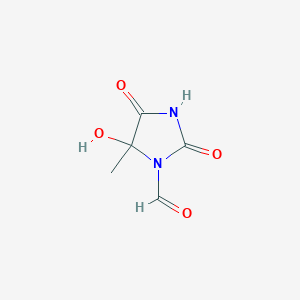
![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
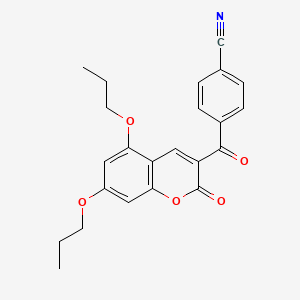
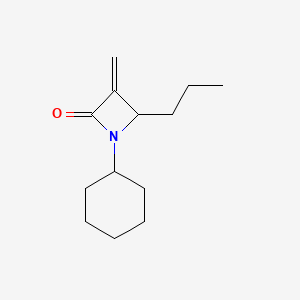

![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)


![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)

